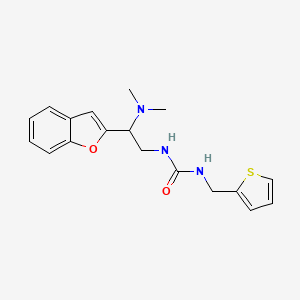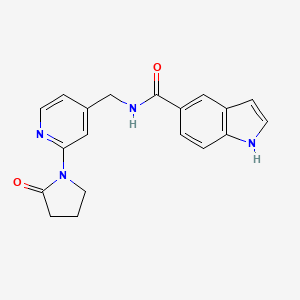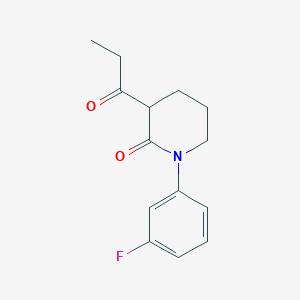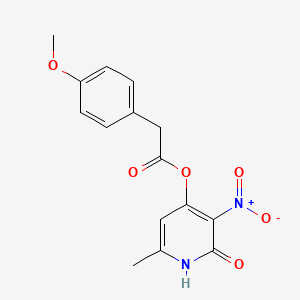
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as BFEU, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. BFEU is a urea derivative that contains both benzofuran and thiophene moieties, which are known to possess various biological activities.
Mecanismo De Acción
The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea has also been shown to modulate the activity of various neurotransmitters and cytokines, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea has been shown to possess various biochemical and physiological effects, which are attributed to its ability to modulate various signaling pathways and cellular processes. 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea has also been shown to modulate the activity of various neurotransmitters and cytokines, which are involved in the regulation of pain and inflammation. In addition, 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea has been shown to possess analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of pain and inflammation-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea in lab experiments include its relatively simple synthesis method, high yield, and potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. However, the limitations of using 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea in lab experiments include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea. One potential direction is the development of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea derivatives with improved solubility and bioavailability. Another potential direction is the study of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea's potential applications in other fields such as neuroscience and immunology. Furthermore, the study of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea's mechanism of action and its interaction with various cellular processes and signaling pathways may provide insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea involves the reaction of 2-(dimethylamino)ethylamine with benzofuran-2-carboxylic acid, followed by the reaction of the resulting product with thiophene-2-carbonyl chloride. The final product is obtained after purification by column chromatography. The synthesis of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea is relatively simple and can be achieved in a few steps with high yield.
Aplicaciones Científicas De Investigación
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea has been tested for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. In biochemistry, 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea has been studied for its ability to inhibit the activity of protein kinase C, which plays a crucial role in various cellular processes. In pharmacology, 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea has been tested for its analgesic and anti-inflammatory effects, which are attributed to its ability to modulate the activity of various neurotransmitters and cytokines.
Propiedades
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-21(2)15(17-10-13-6-3-4-8-16(13)23-17)12-20-18(22)19-11-14-7-5-9-24-14/h3-10,15H,11-12H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPXNJCFPOWAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC=CS1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine](/img/structure/B2757042.png)


![1-(2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2757046.png)
![4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine](/img/structure/B2757047.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2757048.png)


![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2757055.png)




![2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B2757065.png)